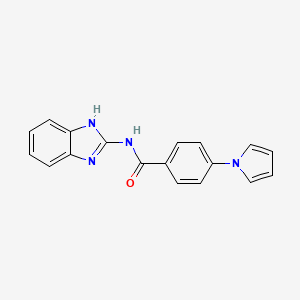

N-1H-benzimidazol-2-yl-4-(1H-pyrrol-1-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-1H-benzimidazol-2-yl-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C18H14N4O and its molecular weight is 302.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 302.11676108 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of N-1H-benzimidazol-2-yl-4-(1H-pyrrol-1-yl)benzamide are Aurora kinase A and Cyclin-dependent kinase 2 . These kinases play crucial roles in cell cycle regulation, and their dysregulation is often associated with cancer .

Mode of Action

It is known to interact with its targets, potentially altering their activity and disrupting the cell cycle

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell cycle regulation, given its targets. Aurora kinase A and Cyclin-dependent kinase 2 are key players in these pathways, and their inhibition can disrupt normal cell cycle progression . The downstream effects of this disruption could include cell cycle arrest and apoptosis, although further studies are needed to confirm these effects.

Result of Action

Given its targets, it is likely that the compound could induce cell cycle arrest and potentially apoptosis in cancer cells . .

Biochemische Analyse

Biochemical Properties

N-1H-benzimidazol-2-yl-4-(1H-pyrrol-1-yl)benzamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the key interactions is with human glucokinase, an enzyme that plays a crucial role in glucose metabolism. Studies have shown that this compound acts as an allosteric activator of glucokinase, enhancing its catalytic activity . This interaction is mediated through hydrogen bonding with specific residues in the allosteric site of the enzyme, leading to increased glucose phosphorylation and improved glycemic control.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In pancreatic beta cells, the compound enhances insulin secretion by activating glucokinase, which increases glucose uptake and metabolism . Additionally, this compound has been shown to influence cell signaling pathways, particularly those involved in glucose homeostasis. It modulates the expression of genes related to insulin production and secretion, thereby improving overall cellular function and metabolic health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the allosteric site of glucokinase, inducing a conformational change that enhances the enzyme’s activity . This binding interaction is stabilized by hydrogen bonds and hydrophobic interactions with key residues in the enzyme. Additionally, this compound may inhibit or activate other enzymes involved in glucose metabolism, further contributing to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its activity over extended periods . Degradation products may form under certain conditions, potentially affecting its long-term efficacy. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained improvements in cellular function and metabolic health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively enhances glucokinase activity and improves glycemic control without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including hypoglycemia and liver toxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to glucose metabolism. The compound interacts with enzymes such as glucokinase, enhancing glucose phosphorylation and promoting glycolysis . Additionally, this compound may influence other metabolic pathways by modulating the activity of key enzymes and altering metabolite levels, thereby contributing to its overall metabolic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in target tissues . Transporters such as glucose transporters may facilitate its uptake into cells, while binding proteins help maintain its intracellular concentration and localization.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with glucokinase and other enzymes involved in glucose metabolism . Post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, enhancing its efficacy and specificity.

Eigenschaften

IUPAC Name |

N-(1H-benzimidazol-2-yl)-4-pyrrol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O/c23-17(21-18-19-15-5-1-2-6-16(15)20-18)13-7-9-14(10-8-13)22-11-3-4-12-22/h1-12H,(H2,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURMUCRMBDMVBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B4880819.png)

![N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B4880833.png)

![2-Phenoxyethyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4880837.png)

![N,N-diethyl-1-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-3-pyrrolidinamine](/img/structure/B4880848.png)

![17-(4-bromophenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4880849.png)

![1-{1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4880865.png)

![7-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4880873.png)

![4-chloro-N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B4880874.png)

![N,N'-[sulfonylbis(benzene-4,1-diyloxybenzene-3,1-diyl)]bis(N-acetylacetamide)](/img/structure/B4880877.png)

![(2E)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide](/img/structure/B4880884.png)

![2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4880891.png)

![ethyl 4-[(2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4880894.png)

![[1-[(5-ethyl-2-furyl)methyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4880899.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-2-phenylacetamide](/img/structure/B4880907.png)